Physicochemical Differentiation: Predicted XLogP3 and TPSA Comparison with the 5-Methyl Positional Isomer
The target compound 4-(2-chloro-4-methylphenoxy)piperidine (XLogP3 = 3.0, TPSA = 21.3 Ų) [1] exhibits a lower computed lipophilicity compared to its 5-methyl positional isomer 4-(2-chloro-5-methylphenoxy)piperidine (XLogP3 ≈ 3.3, TPSA = 21.3 Ų) [2]. The 0.3 log unit difference in XLogP3 corresponds to an approximately 2-fold difference in the octanol–water partition coefficient, which may meaningfully influence membrane permeability and non-specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.0; TPSA = 21.3 Ų |
| Comparator Or Baseline | 4-(2-Chloro-5-methylphenoxy)piperidine: XLogP3 ≈ 3.3; TPSA = 21.3 Ų |
| Quantified Difference | ΔXLogP3 ≈ 0.3 (approx. 2‑fold difference in partition coefficient) |
| Conditions | Predicted values computed by XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The 2‑fold difference in predicted lipophilicity can affect compound handling (DMSO solubility, aqueous solubility), assay performance, and structure–activity relationship (SAR) interpretation; procurement of the correct isomer is essential for data reproducibility.
- [1] PubChem. Compound Summary: 4-(2-Chloro-4-methylphenoxy)piperidine. CID 22397470. https://pubchem.ncbi.nlm.nih.gov/compound/PTNWYRFHTGYWCU-UHFFFAOYSA-N View Source
- [2] PubChem. Compound Summary: 4-(2-Chloro-5-methylphenoxy)piperidine. CID (as available via InChIKey MTMIZXIWQUAWTF-UHFFFAOYSA-N). https://pubchem.ncbi.nlm.nih.gov View Source
